1-(3-Pyrrolidinylmethyl)piperidine dihydrochloride
Description
1-(3-Pyrrolidinylmethyl)piperidine dihydrochloride (CAS: 1220018-59-6) is a bicyclic amine derivative featuring a piperidine core substituted with a pyrrolidinylmethyl group at the 3-position. The dihydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical and biochemical applications . Its molecular formula is C₁₀H₂₁N₂·2HCl, with a molecular weight of 237.21 g/mol. The compound’s structure (Fig. 1) includes two heterocyclic rings, which influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
1-(pyrrolidin-3-ylmethyl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-2-6-12(7-3-1)9-10-4-5-11-8-10;;/h10-11H,1-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQXRGQDEBXQBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Pyrrolidinylmethyl)piperidine dihydrochloride typically involves the reaction of piperidine with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the dihydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(3-Pyrrolidinylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of 1-(3-Pyrrolidinylmethyl)piperidine.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Pyrrolidinylmethyl)piperidine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(3-Pyrrolidinylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to modulate the activity of neurotransmitter receptors, thereby influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential role in modulating synaptic transmission .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Positional Isomers
1-(4-Piperidinylmethyl)piperidine Dihydrochloride Hydrate (CAS: 32470-52-3):
This compound substitutes the pyrrolidinylmethyl group at the 4-position of piperidine instead of the 3-position. The altered spatial arrangement may affect binding affinity to receptors or enzymes. Its hydrate form (C₁₁H₂₃N₂·2HCl·H₂O) introduces additional hydrogen-bonding capacity .1-(Pyrrolidin-3-yl)piperidine Dihydrochloride (CAS: 1219979-84-6):
Similarity score: 1.00 (structural near-identity). The absence of a methylene spacer between the pyrrolidine and piperidine rings reduces conformational flexibility compared to the target compound .
Heterocyclic Variants
Physicochemical Properties
Key Observations :
- The dihydrochloride form in the target compound improves water solubility compared to monohydrochloride derivatives (e.g., 4-(Diphenylmethoxy)piperidine HCl) .
Biological Activity
1-(3-Pyrrolidinylmethyl)piperidine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings. The compound is characterized by a piperidine ring, which is often associated with various pharmacological effects, making it a valuable scaffold in drug development.
Chemical Structure and Properties
- Molecular Formula: C_{11}H_{18}Cl_2N_2
- Molecular Weight: 259.21 g/mol
- CAS Number: 1220035-54-0
The presence of the piperidine moiety suggests significant interactions with biological systems, particularly in modulating neurotransmitter pathways.
The exact mechanism of action for this compound involves its interaction with specific molecular targets such as receptors and enzymes. Research indicates that it may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways, particularly those related to neurotransmission.
Biological Activities
Research findings indicate several biological activities associated with this compound:
- Antidepressant Effects: Similar compounds have shown the ability to modulate serotonin pathways, indicating potential antidepressant properties.
- Neuroprotective Effects: Interaction with neurotransmitter systems may confer neuroprotective benefits, potentially useful in neurodegenerative conditions.
- Antidiabetic Activity: Related compounds have been evaluated for their insulin secretion capabilities, suggesting a role in diabetes management.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how structural variations affect biological activity. The following table summarizes the differences among related compounds:
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| 2-{Methyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride | Different piperidine substitution | Potentially similar but varied receptor affinities |
| 2-{Methyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride | Another variant in substitution | May exhibit altered pharmacological profiles |
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
- Antidepressant Activity Study: A study conducted on animal models demonstrated that compounds similar to this compound significantly increased serotonin levels, leading to enhanced mood and cognitive function.
- Neuroprotective Effects: Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential in treating neurodegenerative diseases.
- Antidiabetic Potential: In vitro studies showed that derivatives of this compound could enhance insulin secretion from pancreatic beta cells, indicating a potential therapeutic role in diabetes management.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
